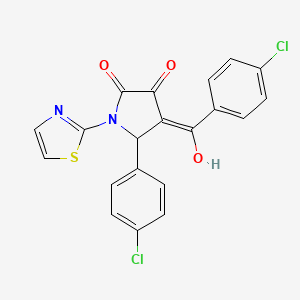
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H28N4O4 and its molecular weight is 496.567. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Research
This compound has shown potential as an anticancer agent due to its ability to inhibit specific cancer cell lines. Studies have indicated that derivatives of quinazoline-2,4-dione can interfere with cell proliferation and induce apoptosis in cancer cells, making it a promising candidate for developing new anticancer drugs .
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives possess significant antimicrobial properties. This compound, in particular, has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a valuable candidate for developing new antibiotics and antifungal agents .
Enzyme Inhibition
The structure of this compound allows it to act as an inhibitor for certain enzymes. For instance, it has been studied for its potential to inhibit acetohydroxyacid synthase and epidermal growth factor receptor (EGFR) kinases. These enzymes are critical in various biological processes, and their inhibition can be beneficial in treating diseases like cancer and bacterial infections .
Neuroprotective Agents
Quinazoline derivatives have been explored for their neuroprotective properties. This compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This application is crucial for developing treatments that can slow down or prevent the progression of these diseases .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated in various studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a potential candidate for developing new anti-inflammatory drugs that can treat conditions like arthritis and other inflammatory diseases .
Antioxidant Activity
This compound has also been studied for its antioxidant properties. It can neutralize free radicals and reduce oxidative stress, which is linked to various chronic diseases, including cardiovascular diseases and cancer. Its antioxidant activity makes it a valuable compound for developing supplements or drugs aimed at reducing oxidative damage in the body .
These applications highlight the versatility and potential of “1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione” in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a quinazoline-2,4-dione with an oxadiazole derivative that contains a benzyl ether group and a pentyl group. The reaction is carried out using a suitable coupling agent to form the desired product.", "Starting Materials": [ "3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid", "3-pentylquinazoline-2,4(1H,3H)-dione", "Coupling agent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "The 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid is activated using a coupling agent such as EDC, HATU, or DIC.", "The activated oxadiazole derivative is then reacted with 3-pentylquinazoline-2,4(1H,3H)-dione in the presence of a suitable base (e.g. DIPEA, TEA) to form the desired product.", "The product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
Numéro CAS |
1359051-24-3 |
Nom du produit |
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C29H28N4O4 |
Poids moléculaire |
496.567 |
Nom IUPAC |
3-pentyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C29H28N4O4/c1-2-3-9-18-32-28(34)24-12-7-8-13-25(24)33(29(32)35)19-26-30-27(31-37-26)22-14-16-23(17-15-22)36-20-21-10-5-4-6-11-21/h4-8,10-17H,2-3,9,18-20H2,1H3 |
Clé InChI |
CESYJMMBEMZTPZ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



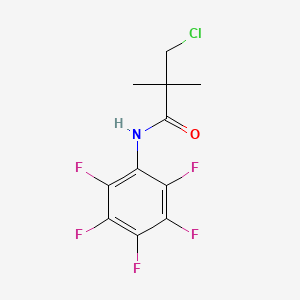
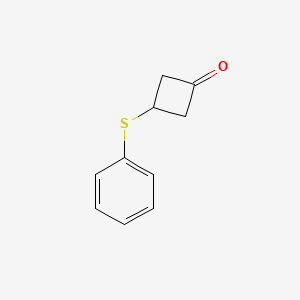
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2843268.png)
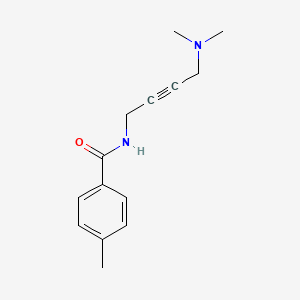
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2843270.png)
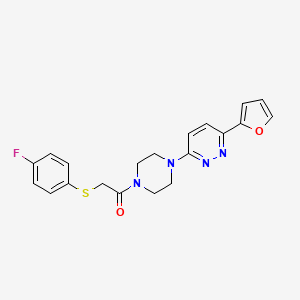
![ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2843275.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyrrolidine-1-sulfonamide](/img/structure/B2843277.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2843278.png)
![(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2843279.png)
![2-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2843280.png)

![5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2843284.png)
